REACTION_CXSMILES
|
[C:1]1([CH3:7])[CH:6]=[CH:5]C=[CH:3][CH:2]=1.[CH3:8][C:9](O)([CH2:11][CH2:12][CH:13]=[C:14]([CH3:16])[CH3:15])[CH3:10].[CH3:18]CCCCC>>[CH:14]([CH:13]1[C:5]2[C:8](=[CH:3][CH:2]=[C:1]([CH3:7])[CH:6]=2)[C:9]([CH3:10])([CH3:18])[CH2:11][CH2:12]1)([CH3:16])[CH3:15]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
497 g
|
Type
|
reactant
|
Smiles
|
CC(C)(CCC=C(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise during 35 minutes
|
Duration
|
35 min
|
Type
|
ADDITION
|
Details
|
poured on to ice
|
Type
|
WASH
|
Details
|
washed neutral
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
After distillation
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1CCC(C2=CC=C(C=C12)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 455 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |